REACTION_CXSMILES
|
[F:1][CH:2]([F:8])[C:3](OCC)=[O:4].C[O-].[Na+].[F:12][C:13]1[CH:14]=[C:15]([C:21](=[O:23])[CH3:22])[CH:16]=[CH:17][C:18]=1[O:19][CH3:20].Cl>C(OC)(C)(C)C>[F:1][CH:2]([F:8])[C:3](=[O:4])[CH2:22][C:21]([C:15]1[CH:16]=[CH:17][C:18]([O:19][CH3:20])=[C:13]([F:12])[CH:14]=1)=[O:23] |f:1.2|
|
Name
|
|
Quantity
|
4.06 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OCC)F
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)OC
|
Name
|
sodium methoxide
|
Quantity
|
7.07 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1OC)C(C)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
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CUSTOM
|
Details
|
After stirring for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The organic layer was collected
|
Type
|
WASH
|
Details
|
washed with water (2×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
added to hexanes
|
Type
|
CUSTOM
|
Details
|
to precipitate a tan solid (7.0 g, 96%)
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
FC(C(CC(=O)C1=CC(=C(C=C1)OC)F)=O)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |